Naranol hydrochloride
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Overview
Description
Naranol hydrochloride is a chemical compound with the molecular formula C18H22ClNO2. It is known for its tetracyclic structure and was synthesized in the late 1960s. Although it was reported to have antidepressant, anxiolytic, and antipsychotic activities, it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naranol hydrochloride involves multiple steps, starting with the preparation of the base compound naranol. The hydrochloride salt is then formed by reacting naranol with hydrochloric acid. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would include the purification of intermediates and the final product through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Naranol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tetracyclic structures.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its antidepressant, anxiolytic, and antipsychotic activities.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of naranol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and anxiolytic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Amitriptyline: A tricyclic antidepressant with similar therapeutic effects.
Imipramine: Another tricyclic antidepressant used for similar indications.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties
Uniqueness: Naranol hydrochloride’s uniqueness lies in its tetracyclic structure, which differentiates it from the more commonly known tricyclic antidepressants. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic benefits .
Properties
CAS No. |
34256-91-2 |
---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20;/h3-8,12,14,20H,9-11H2,1-2H3;1H |
InChI Key |
IBSSDTOGUGCBDB-UHFFFAOYSA-N |
SMILES |
CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |
Canonical SMILES |
CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Naranol hydrochloride; W 5494A; W-5494A; W5494A; W 5494 A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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